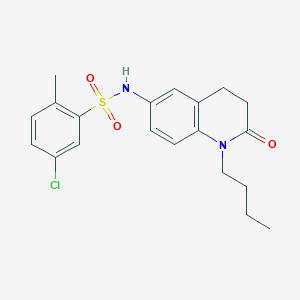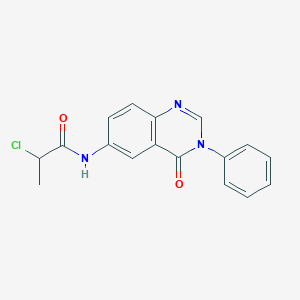
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 and has been extensively studied for its potential therapeutic applications in autoimmune diseases and organ transplantation.
Wirkmechanismus
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide selectively inhibits JAK3, a tyrosine kinase that plays a key role in immune cell signaling. By inhibiting JAK3, 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide blocks the downstream signaling pathways that lead to the activation of immune cells and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide has been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. In humans, it has been shown to reduce the signs and symptoms of rheumatoid arthritis and psoriasis. It has also been shown to reduce the incidence of acute rejection in kidney transplant patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide is its selectivity for JAK3, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the specific disease or condition being treated. Additionally, its long-term safety and potential side effects are still being studied.
Zukünftige Richtungen
1. Investigating the potential use of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more potent and selective JAK3 inhibitors.
3. Studying the long-term safety and potential side effects of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide.
4. Investigating the potential use of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide in combination with other immunomodulatory agents.
5. Studying the mechanisms of resistance to JAK3 inhibitors and developing strategies to overcome it.
6. Investigating the potential use of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide in other organ transplantation settings, such as liver and heart transplantation.
Synthesemethoden
The synthesis of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the condensation of 2-chloro-6-nitrobenzoic acid with 2-amino-3-phenylpropanoic acid to form 2-chloro-N-(4-nitro-3-phenylphenyl)propanamide. This intermediate is then reduced to the corresponding amine, which is subsequently cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its use in preventing organ rejection in transplant patients.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(18)16(22)20-12-7-8-15-14(9-12)17(23)21(10-19-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKQMLWIZCANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[azetidine-2,2'-adamantane]](/img/structure/B2451043.png)
![6-(2-methoxyethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451045.png)
![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B2451050.png)
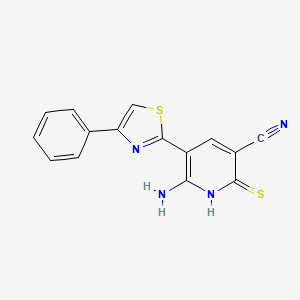
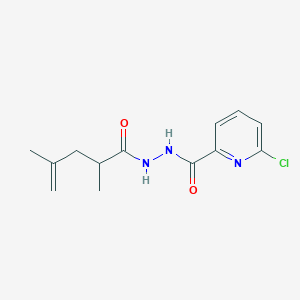
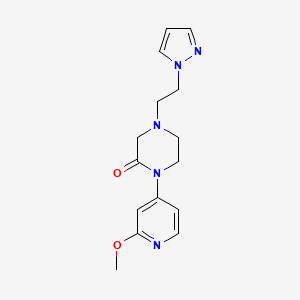
![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)
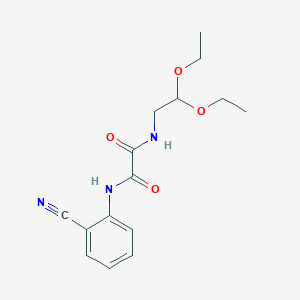
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451057.png)

![4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2451059.png)
